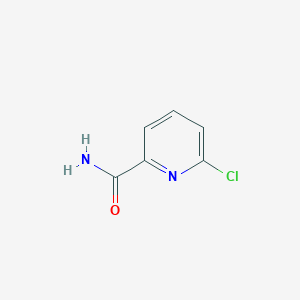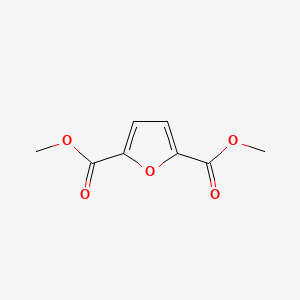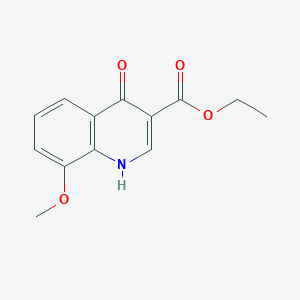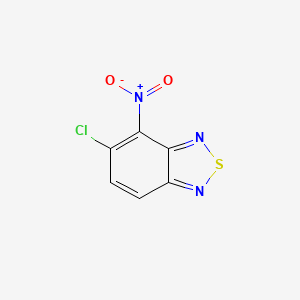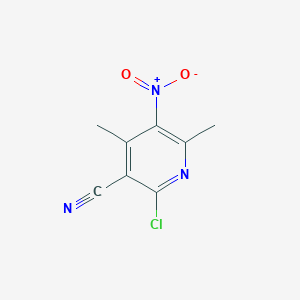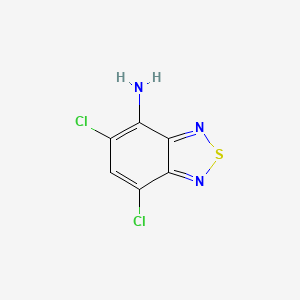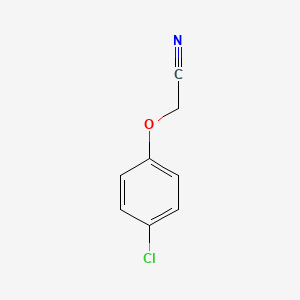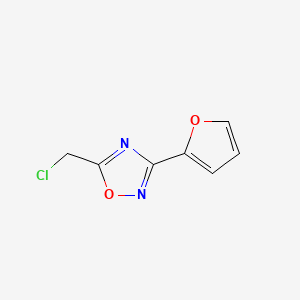![molecular formula C16H30N4O5 B1347210 2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid CAS No. 53843-92-8](/img/structure/B1347210.png)
2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid” is a complex organic compound. It is known by a number of other names including the IUPAC name of 2- { (2-aminoacetyl)amino}acetic acid, diglycocoll, glycine dipeptide and N -glycylglycine .
Synthesis Analysis
The compound can be synthesized from the reaction of organotin dichlorides with the dipeptide diglycine. The products of this reaction are generally high polymers and are produced in high yield, with yield increasing as the organotin alkyl chain increases in length .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple amine and carboxyl groups. Bands characteristic of the formation of the Sn–O– (C=O) and Sn–NH are found in the infrared spectra of the product .
Chemical Reactions Analysis
The compound is involved in a variety of chemical reactions, particularly in the formation of poly (amine esters). The reaction is rapid and produces high polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully described in the available literature. However, it is known that the compound is a high polymer and is produced in high yield .
科学的研究の応用
Subheading: Thermophysical Properties of 2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid
Researchers have studied the thermophysical properties of this compound by examining its interactions with various solutes. For instance, studies have investigated its interaction with sodium hexanoate, revealing insights into the apparent molar volumes, limiting molar conductivity, hydration numbers, and volumetric interaction coefficients of these compounds in solution. This research provides valuable information regarding the molecular interactions and thermodynamic behavior of these compounds in aqueous solutions (Yan et al., 2010). Another study explored the interactions of this compound with sodium dodecyl sulfate, focusing on the effects of temperature on these interactions. By employing methods like density, conductivity, and fluorescence, researchers were able to deduce critical information about the molecular dynamics and thermodynamics of these compounds (Yan et al., 2010).
Structural Analysis and Interactions
Subheading: Molecular Structure and Interactions of this compound
The molecular structure and interactions of this compound have been a subject of research as well. X-ray crystallography has been utilized to analyze the structure of molecular compounds formed by diastereoisomeric forms of this compound. Such studies have revealed interesting aspects of their molecular packing, hydrogen bonding, and potential for forming molecular compounds under specific conditions (Yajima et al., 2009). Other studies have focused on the synthesis and structural analysis of related compounds, further contributing to our understanding of the chemistry and potential applications of these molecules (Nehls et al., 2013).
作用機序
The exact mechanism of action of this compound is not clear from the available information. However, it is known that the products of its synthesis show decent inhibition of all of the tested human solid cancer cell lines including two human pancreatic, two human breast and two human brain cancer cell lines .
将来の方向性
The compound and its derivatives have potential applications in the field of medicine, particularly in the treatment of various types of cancer . Further research is needed to fully understand the potential of this compound and its derivatives.
特性
IUPAC Name |
2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O5/c1-9(2)5-11(19-13(21)7-17)15(23)18-8-14(22)20-12(16(24)25)6-10(3)4/h9-12H,5-8,17H2,1-4H3,(H,18,23)(H,19,21)(H,20,22)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSDHRKIGRSQFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318644 |
Source


|
| Record name | 2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53843-92-8 |
Source


|
| Record name | NSC333489 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
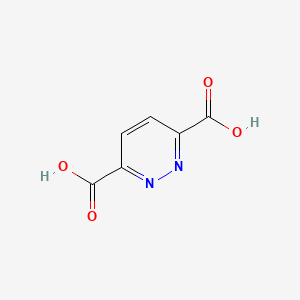
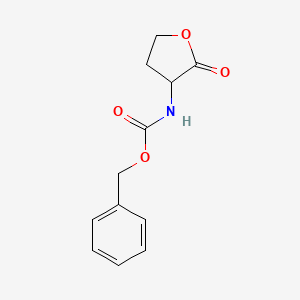
![6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B1347130.png)
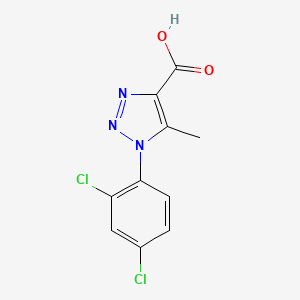
![methyl 7-cyano-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1347134.png)

